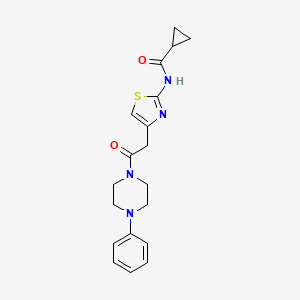

![molecular formula C17H15N5O3 B2984525 N-(1-((2,3-二氢苯并[b][1,4]二氧杂环-2-基)甲基)-1H-吡唑-4-基)吡嗪-2-甲酰胺 CAS No. 1705064-88-5](/img/structure/B2984525.png)

N-(1-((2,3-二氢苯并[b][1,4]二氧杂环-2-基)甲基)-1H-吡唑-4-基)吡嗪-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

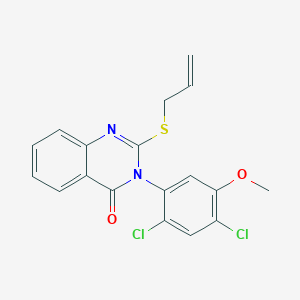

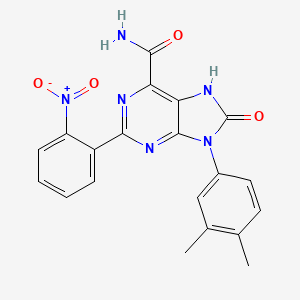

The compound “N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a palladium-catalyzed highly enantioselective intramolecular O-arylation has been used for the formation of important (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanols . Another study proposed a reaction mechanism involving an intramolecular aromatic electrophilic substitution of 1-bromo-2- (aryloxymethyl)thiiran-1-iums, generated from aryloxymethylthiiranes and NBS, and the subsequent DMSO nucleophilic ring opening reaction of thiiran-1-iums followed by water displacement .科学研究应用

吡嗪酰胺与羟基苯甲酸的杂化与生物活性共晶

一项研究探索了吡嗪酰胺与羟基苯甲酸共晶的计算模拟,重点关注它们的结构、光谱特征、潜在应用和非共价相互作用。研究表明,这些共晶可能对结核分枝杆菌表现出抑制活性,并可以配制为新的抗结核药物。此外,该共晶表现出良好的光收集效率,表明在用于能量转换的光伏系统中具有潜在用途 (Al‐Otaibi 等人,2020).

吡唑和吡唑并[1,5-a]嘧啶衍生物的合成和细胞毒性

另一项研究详细介绍了 5-氨基吡唑和吡唑并[1,5-a]嘧啶衍生物的合成及其对艾氏腹水癌 (EAC) 细胞的体外细胞毒活性。这项研究强调了此类衍生物在癌症治疗中的潜在治疗应用 (Hassan 等人,2014).

吡唑、稠合吡唑并[3,4-d]-嘧啶和吡唑并[4,3-e][1,2,4]-三唑并[1,5-c]嘧啶衍生物的抗菌活性

对吡唑及其稠合衍生物合成的研究揭示了它们的抗菌特性。该研究展示了这些化合物在开发新型抗菌剂方面的潜力,突出了它们对各种病原体的广谱活性 (Abunada 等人,2008).

β-烷氧基 γ-氨基醛的对映选择性合成和功能化

一个研究项目展示了通过碳水化合物衍生的 1,2-恶嗪的内部氧化还原环裂解对映选择性合成 β-烷氧基 γ-氨基醛。这些发现表明在有机合成中的应用,特别是在立体选择性合成方法的开发中 (Al-Harrasi 和 Reissig,2005).

针对琥珀酸脱氢酶的抗真菌先导物

一项关于带有二苯醚片段的吡唑-4-甲酰肼衍生物的研究展示了针对琥珀酸脱氢酶的新型抗真菌先导物的设计。该研究强调了结构优化在开发有效杀菌剂中的重要性 (Wang 等人,2020).

作用机制

Mode of Action

Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as nucleophilic attack and intramolecular aromatic electrophilic substitution

Biochemical Pathways

Compounds with similar structures have been implicated in various pathways, including the wnt/β-catenin pathway

Pharmacokinetics

The compound’s structure suggests potential for good bioavailability, given the presence of functional groups that may facilitate absorption and distribution

Result of Action

Compounds with similar structures have been shown to have various effects, such as suppression of hydrogen peroxide-induced apoptosis

属性

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c23-17(14-8-18-5-6-19-14)21-12-7-20-22(9-12)10-13-11-24-15-3-1-2-4-16(15)25-13/h1-9,13H,10-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIAZCJFKMEWRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)pyrazine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2984447.png)

![N-[(4-methylphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2984449.png)

![1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2984453.png)